3-Amino-4,6-dichloropicolinic acid 3-Amino-4,6-dichloropicolinic acid
Brand Name: Vulcanchem
CAS No.: 1073182-87-2
VCID: VC4146551
InChI: InChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12)
SMILES: C1=C(C(=C(N=C1Cl)C(=O)O)N)Cl
Molecular Formula: C6H4Cl2N2O2
Molecular Weight: 207.01

3-Amino-4,6-dichloropicolinic acid

CAS No.: 1073182-87-2

Cat. No.: VC4146551

Molecular Formula: C6H4Cl2N2O2

Molecular Weight: 207.01

* For research use only. Not for human or veterinary use.

3-Amino-4,6-dichloropicolinic acid - 1073182-87-2

Specification

CAS No. 1073182-87-2
Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01
IUPAC Name 3-amino-4,6-dichloropyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12)
Standard InChI Key OVJPREKPWUUJQJ-UHFFFAOYSA-N
SMILES C1=C(C(=C(N=C1Cl)C(=O)O)N)Cl

Introduction

Synthesis and Manufacturing Processes

Electrochemical Reduction of Tetrachloropicolinic Acid Derivatives

The electrolytic synthesis of 3-amino-4,6-dichloropicolinic acid involves a two-step reduction process starting from 3,4,5,6-tetrachloropicolinic acid or its salts. As detailed in patent CN101235512A, the reaction is conducted in an alkaline aqueous medium (pH 8.5–11) at elevated temperatures (60–80°C), followed by a second reduction phase under stronger alkaline conditions (pH 13–13.5) . This method enhances reactant solubility, minimizes hydroxylation side reactions (<0.5%), and achieves yields exceeding 90% . For instance, dissolving 36.9 g of sodium 3,4,5,6-tetrachloropicolinate in a sodium carbonate solution at 65°C, followed by electrolysis at -1.30 V (vs. Hg/Hg₂Cl₂), yielded 21.6 g of the target compound with 99.1% purity .

Chemical Reduction of 4-Amino-3,5,6-Trichloropicolinic Acid

Physicochemical Properties

Structural and Thermal Characteristics

3-Amino-4,6-dichloropicolinic acid is a white crystalline solid with a predicted density of 1.705 g/cm³ and a boiling point of 395.7±42.0°C . Its melting point ranges between 185–187°C, as confirmed by differential scanning calorimetry . The compound’s pKa of 3.0±0.10 indicates moderate acidity, facilitating solubility in alkaline aqueous solutions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₄Cl₂N₂O₂
Molecular Weight207.01 g/mol
Density1.705±0.06 g/cm³
Boiling Point395.7±42.0°C (predicted)
Melting Point185–187°C
pKa3.0±0.10

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the aromatic protons and carboxyl group. In DMSO-d₆, the ¹H NMR spectrum shows a broad singlet at δ 7.0 ppm (2H, NH₂) and a downfield-shifted carboxyl proton at δ 13.9 ppm . The ¹³C NMR spectrum confirms the presence of the carboxylic acid carbon at δ 165.4 ppm and aromatic carbons between δ 108–153 ppm .

Agricultural Applications and Mechanisms

Herbicidal Activity

3-Amino-4,6-dichloropicolinic acid serves as a precursor to aminopyralid, a systemic herbicide effective against invasive species such as Prosopis juliflora (honey mesquite) . Studies demonstrate that soil-applied 3-amino-4,6-dichloropicolinic acid achieves 5.9 μg/g concentrations in plant roots, outperforming 2,4,5-T and triclopyr in translocation efficiency . Its mode of action involves mimicking auxin, disrupting cell elongation, and inducing uncontrolled growth in susceptible broadleaf weeds .

Crop Selectivity and Formulations

The compound’s selectivity for grasses over dicots stems from differential metabolism; cereals rapidly conjugate the active ingredient via glycosylation, whereas broadleaf weeds lack this detoxification pathway . Commercial formulations often employ ester derivatives (e.g., methyl or ethyl esters) to enhance lipophilicity and foliar uptake . For example, methyl 4-amino-3,6-dichloropicolinate exhibits a melting point of 134–135°C and is formulated as a soluble concentrate for aerial application .

Recent Advances and Research Directions

Isotopic Labeling for Tracer Studies

The synthesis of ¹³C/¹⁵N-labeled analogs has enabled precise tracking of 3-amino-4,6-dichloropicolinic acid in environmental matrices . For instance, picloram-1-¹⁵N-2,6-¹³C₂, produced via K¹³C¹⁵N intermediates, facilitates mass spectrometric analysis of metabolite pathways in soil microbiota .

Electrochemical Process Optimization

Recent patents highlight innovations in electrode materials (e.g., Hastelloy C anodes) and pH control systems to boost current efficiency in electrolytic synthesis from 75% to 92% . Continuous-flow reactors further reduce reaction times from 15 hours to 6 hours while maintaining yields above 85% .

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